molecular formula C18H20O3Se B14260912 Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- CAS No. 364337-19-9

Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)-

Cat. No.: B14260912
CAS No.: 364337-19-9
M. Wt: 363.3 g/mol
InChI Key: FXMOJXHQWKILND-QGZVFWFLSA-N
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Description

Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- is an organic compound with the molecular formula C18H20O3Se. This compound is characterized by the presence of a butanal backbone substituted with a methoxyphenyl group and a phenylseleno group. The (2R) configuration indicates the specific stereochemistry of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- typically involves the following steps:

    Starting Materials: The synthesis begins with butanal, 4-methoxyphenol, and phenylselenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride (NaH) to deprotonate the phenol and selenol groups, facilitating their nucleophilic attack on the butanal.

    Catalysts and Solvents: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction may be catalyzed by transition metals such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, including batch processing and continuous flow techniques, can be applied.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the seleno group, forming selenoxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The methoxyphenyl and phenylseleno groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

    Substitution Reagents: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) for substitution reactions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with specific stereochemistry.

Biology

In biological research, it may be used to study the effects of selenium-containing compounds on biological systems, given selenium’s role in various biochemical processes.

Medicine

Industry

In industry, the compound could be used in the synthesis of specialty chemicals, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- involves its interaction with molecular targets such as enzymes and receptors. The phenylseleno group can undergo redox reactions, influencing cellular oxidative stress levels. The methoxyphenyl group can participate in aromatic interactions, affecting the compound’s binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-2-butanone: Similar in structure but lacks the phenylseleno group.

    Anisylacetone: Another name for 4-(4-Methoxyphenyl)-2-butanone.

    Raspberry ketone methyl ether: A compound with a similar methoxyphenyl group but different overall structure.

Uniqueness

The presence of the phenylseleno group in Butanal, 2-[(4-methoxyphenyl)methoxy]-4-(phenylseleno)-, (2R)- makes it unique, as selenium-containing compounds have distinct redox properties and biological activities compared to their sulfur or oxygen analogs.

Properties

CAS No.

364337-19-9

Molecular Formula

C18H20O3Se

Molecular Weight

363.3 g/mol

IUPAC Name

(2R)-2-[(4-methoxyphenyl)methoxy]-4-phenylselanylbutanal

InChI

InChI=1S/C18H20O3Se/c1-20-16-9-7-15(8-10-16)14-21-17(13-19)11-12-22-18-5-3-2-4-6-18/h2-10,13,17H,11-12,14H2,1H3/t17-/m1/s1

InChI Key

FXMOJXHQWKILND-QGZVFWFLSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CO[C@H](CC[Se]C2=CC=CC=C2)C=O

Canonical SMILES

COC1=CC=C(C=C1)COC(CC[Se]C2=CC=CC=C2)C=O

Origin of Product

United States

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